2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol
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Overview
Description
2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a diphenylphosphoryl group and a phenyl diazenyl group attached to a phenol ring. These structural features contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylphosphine oxide with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diphenylphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield diphenylphosphoryl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PHENYL-1-DIAZENYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(DIPHENYLPHOSPHORYL)-4-[(Z)-2-PH
Properties
Molecular Formula |
C24H19N2O2P |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C24H19N2O2P/c27-23-17-16-20(26-25-19-10-4-1-5-11-19)18-24(23)29(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,27H |
InChI Key |
BRMQPMCBJQEWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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